

In-Depth Technical Guide: Preliminary Research on the Ionizable Lipidoid 93-O17O

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The lipidoid **93-O17O** is a novel, chalcogen-containing ionizable cationic lipidoid that has emerged as a promising vehicle for the formulation of lipid nanoparticles (LNPs).[1][2] These LNPs are instrumental in the delivery of various therapeutic payloads, including messenger RNA (mRNA) and cyclic GMP-AMP (cGAMP), for applications in gene editing and cancer immunotherapy. This technical guide provides a comprehensive overview of the preliminary research involving **93-O17O**, with a focus on its application in LNP formulations, detailed experimental protocols, and the associated signaling pathways.

Physicochemical Properties of 93-0170

While detailed physicochemical data for **93-O17O** is not extensively available in the public domain, its classification as a chalcogen-containing ionizable cationic lipidoid provides insights into its structure and function. The presence of chalcogens (in this case, likely oxygen or sulfur) in the lipid structure can influence the physicochemical properties of the resulting LNPs, such as their stability, fusogenicity, and interaction with biological membranes. The ionizable cationic headgroup is crucial for the encapsulation of negatively charged payloads like mRNA and for facilitating endosomal escape within the target cell.



Property	Value	Reference
CAS Number	2227214-78-8	[2]
Molecular Formula	C44H83N3O6	[2]
Purity	≥98%	[2]
Formulation	A solution in ethanol	[2]
Storage	-20°C	[2]

Key Research Applications of 93-O17O

Preliminary studies have highlighted the utility of **93-O17O** in two primary research areas:

- mRNA Delivery for T-cell Engineering: LNPs formulated with 93-O17O have been investigated for their ability to deliver Cre recombinase mRNA to primary T lymphocytes in vivo.[3][4][5] This application is significant for the development of non-viral gene editing strategies in T-cells, a cornerstone of many immunotherapies.
- In Situ Cancer Vaccination: **93-O17O**, as part of an LNP formulation, has been used for the intratumoral delivery of the STING (Stimulator of Interferon Genes) agonist cGAMP. This approach aims to enhance the cross-presentation of tumor antigens and activate an antitumor immune response.[2]

Experimental Protocols

LNP Formulation for mRNA Delivery (Adapted from Zhao et al., 2020)

This protocol describes the formulation of LNPs for the delivery of Cre recombinase mRNA to T lymphocytes.

Materials:

- **93-O17O** (in ethanol)
- Cholesterol (in ethanol)



- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
 (DMG-PEG 2000) (in ethanol)
- Cre recombinase mRNA (in citrate buffer, pH 4.0)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

- Lipid Stock Preparation: Prepare individual stock solutions of 93-O17O, cholesterol, DSPC, and DMG-PEG 2000 in ethanol. The precise concentrations should be calculated to achieve the desired molar ratio in the final LNP formulation.
- Lipid Mixture Preparation: Combine the lipid stock solutions in a molar ratio of 50:38.5:10:1.5 (93-O17O:Cholesterol:DSPC:DMG-PEG 2000).
- LNP Assembly: The lipid mixture in ethanol is rapidly mixed with the Cre mRNA solution in citrate buffer at a 1:3 volume ratio using a microfluidic mixing device.
- Dialysis: The resulting LNP solution is dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.
- Characterization: The size, polydispersity index (PDI), and zeta potential of the LNPs are measured using dynamic light scattering (DLS). The encapsulation efficiency of mRNA is determined using a RiboGreen assay.

In Situ Cancer Vaccination Protocol (Adapted from Chen et al., 2021)

This protocol outlines the use of 93-O170 LNPs for the intratumoral delivery of cGAMP.

Materials:



- 93-O17O-formulated LNPs (prepared as described above, encapsulating cGAMP instead of mRNA)
- cGAMP (in aqueous solution)
- Tumor-bearing mice (e.g., B16F10 melanoma model)
- Doxorubicin (optional, for inducing immunogenic cell death)

Procedure:

- LNP-cGAMP Formulation: Prepare LNPs encapsulating cGAMP using a similar microfluidic mixing method as described for mRNA, with appropriate adjustments for the different payload.
- Animal Model: Establish tumors in mice by subcutaneous injection of cancer cells.
- Treatment (Optional): A low dose of doxorubicin can be administered intratumorally to induce immunogenic cell death and release of tumor antigens.
- Intratumoral Injection: Inject the **93-O17O**-LNP/cGAMP formulation directly into the tumor.
- Immune Response Analysis: At specified time points post-injection, tumors and draining lymph nodes can be harvested to analyze the infiltration of immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry and the expression of inflammatory cytokines by qPCR or ELISA.

Quantitative Data Summary

The following tables summarize key quantitative data from the preliminary studies involving **93-0170**.

Table 1: In Vivo T-cell Transfection Efficiency (Adapted from Zhao et al., 2020)[3][5]



Target Cell Population	Gene Recombination Efficiency (%)	
CD4+ T lymphocytes	8.2	
CD8+ T lymphocytes	6.5	

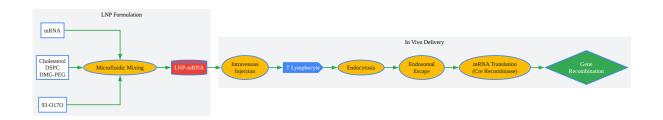
Table 2: Anti-Tumor Efficacy of 93-O17S-F/cGAMP (A related lipidoid, data from Chen et al., 2021)[2][6]

Treatment Group	Tumor Growth Inhibition (%)	Complete Tumor Regression (%)
PBS	0	0
Doxorubicin + 93-O17S- F/cGAMP	Not explicitly stated, but significant	35

Note: The Chen et al. study focused on a related lipidoid, 93-O17S. While **93-O17O** was mentioned as part of the initial screening, the detailed efficacy data was provided for 93-O17S.

Signaling Pathways and Experimental Workflows LNP Formulation and mRNA Delivery Workflow



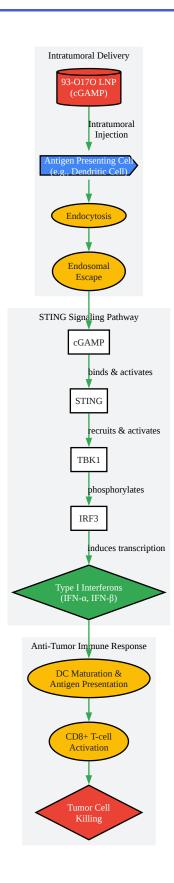


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Caption: Workflow for LNP-mediated mRNA delivery to T lymphocytes.

cGAMP Delivery and STING Pathway Activation





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